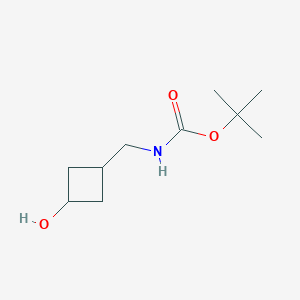

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMQSMWUFXYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625552 | |

| Record name | tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167081-41-6 | |

| Record name | tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

The following technical guide details the physicochemical properties, synthetic pathways, and applications of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate .

Molecular Weight Characterization & Synthetic Utility in Drug Discovery

Executive Summary

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 167081-41-6) is a critical aliphatic building block used in the synthesis of pharmaceutical candidates.[1] As a functionalized cyclobutane, it serves as a high-value bioisostere for phenyl rings or flexible alkyl chains, offering improved metabolic stability and solubility profiles ("Escape from Flatland"). This guide provides a definitive analysis of its molecular weight, stereochemical assignment, and synthetic protocols.

Part 1: Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate stoichiometry in library synthesis requires precise molecular weight (MW) calibration. The value 201.27 g/mol is the average mass used for molarity calculations, while the monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation.

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| IUPAC Name | tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate | |

| CAS Number | 167081-41-6 | |

| Chemical Formula | C₁₀H₁₉NO₃ | |

| Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 201.266 g/mol | Used for reagent stoichiometry |

| Monoisotopic Mass | 201.1365 Da | Used for MS [M+H]⁺ identification |

| Exact Mass | 201.136493 Da | |

| Physical State | Solid (White to off-white) | |

| Predicted LogP | ~0.8 - 1.2 | Favorable for CNS penetration |

Mass Composition Breakdown

For analytical quality control (QC), the isotopic distribution is as follows:

-

Carbon (C): 59.68%

-

Hydrogen (H): 9.52%

-

Nitrogen (N): 6.96%

-

Oxygen (O): 23.85%

Part 2: Structural Analysis & Stereochemistry

The cyclobutane core introduces geometric isomerism. The relationship between the (aminomethyl) group at position 1 and the hydroxyl group at position 3 defines the cis or trans configuration.

Cis/Trans Isomerism

Unlike planar aromatic rings, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain.

-

Cis-Isomer: The -CH₂NHBoc and -OH groups are on the same face of the ring.[1]

NMR Assignment Strategy (Self-Validating Protocol)

To distinguish isomers without X-ray crystallography, use 1D NOE (Nuclear Overhauser Effect) spectroscopy.

-

Target Protons: Irradiate the methine proton at C3 (H-3, adjacent to OH).

-

Observation: Look for enhancement of the methine proton at C1 (H-1).

-

Strong NOE: Indicates cis geometry (protons are spatially close).

-

Weak/No NOE: Indicates trans geometry (protons are distant).

-

Part 3: Synthetic Methodology

The synthesis typically proceeds from 3-oxocyclobutanecarbonitrile or 3-oxocyclobutanecarboxylic acid .[1] The following workflow describes the conversion of the ketone precursor to the final alcohol, ensuring control over the stereochemical ratio.

Synthetic Pathway Diagram

Caption: Step-wise synthesis from 3-oxocyclobutanecarbonitrile. The final reduction step determines the cis/trans ratio.

Detailed Protocol (Ketone Reduction)

This protocol assumes the starting material is tert-butyl ((3-oxocyclobutyl)methyl)carbamate (CAS: 167081-42-7).[1]

Reagents:

-

Substrate: tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq)[1]

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolution: Dissolve the ketone substrate in anhydrous MeOH (0.1 M concentration) at 0°C.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with Ninhydrin or KMnO₄).

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Extraction: Evaporate MeOH, extract aqueous residue with Ethyl Acetate (3x).

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to separate cis and trans isomers if necessary.

Part 4: Applications in Drug Discovery[9]

Bioisosterism: "Escaping Flatland"

This molecule is a quintessential tool for increasing the Fsp³ (fraction of sp³ hybridized carbons) of a drug candidate.

-

Phenyl Replacement: The cyclobutane ring mimics the geometry of a phenyl ring but eliminates the flat, lipophilic aromatic pi-system.

-

Metabolic Stability: Unlike linear alkyl chains, the cyclobutane ring is rigid, reducing the entropic cost of binding and often blocking metabolic oxidation sites.

Functionalization Logic

The molecule serves as a bifunctional linker :

-

Amine Terminus (Protected): After Boc-deprotection (using TFA or HCl), the primary amine can react with carboxylic acids, sulfonyl chlorides, or aldehydes.

-

Hydroxyl Terminus: Can be converted to a leaving group (Mesylate/Tosylate) for Sₙ2 displacement, or oxidized to a ketone/aldehyde for reductive amination.

Part 5: References

-

PubChem Compound Summary. (2025). tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). CAS 167081-41-6 Product Entry.[1][2][3][4] Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for sp3-rich bioisosteres).

-

Sigma-Aldrich. (2025).[1] Product Specification: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. Link

Sources

- 1. Parkway Scientific Product List [parkwayscientific.com]

- 2. ocheminc.com [ocheminc.com]

- 3. 132210-25-4,2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate | 167081-41-6 [sigmaaldrich.com]

- 5. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]

- 6. An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 84358-13-4 | MFCD00076999 | N-BOC-piperidine-4-carboxylic acid [aaronchem.com]

- 11. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate chemical properties.

An In-depth Technical Guide to tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Introduction: A Versatile Building Block in Modern Chemistry

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a bifunctional organic compound that has garnered significant attention from researchers, particularly those in drug development and complex organic synthesis. Its structure is characterized by a rigid cyclobutane core, a primary alcohol, and a methylamine group protected by the tert-butyloxycarbonyl (Boc) group. This unique combination of features—a conformationally restricted scaffold provided by the cyclobutane ring, a versatile hydroxyl group for further functionalization, and a stable yet readily cleavable protected amine—makes it an invaluable intermediate.[1][2] The carbamate group, specifically the Boc protecting group, is central to its utility, offering stability across a wide range of reaction conditions while allowing for selective deprotection under acidic protocols.[3][4] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its practical use in a laboratory setting.

Core Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key quantitative data for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate are summarized below.

| Property | Value | Reference |

| CAS Number | 167081-41-6 | [5] |

| Molecular Formula | C₁₀H₁₉NO₃ | [5] |

| Molecular Weight | 201.27 g/mol | [5] |

| Appearance | Solid | [5] |

| Boiling Point | 319.9 ± 15.0 °C at 760 mmHg | [5] |

| Storage Temperature | 4 °C | [5] |

| InChI Key | PXNMQSMWUFXYNE-UHFFFAOYSA-N | [5] |

Synthesis and Strategic Considerations

The synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate requires a strategic, multi-step approach that leverages common, reliable organic transformations. The most logical pathway involves the reduction of a ketone precursor, which itself is synthesized from a commercially available starting material. The causality behind this choice is rooted in the high yields and predictable outcomes of ketone reductions and Boc-protection reactions.

A plausible and efficient synthetic route is outlined below:

Caption: Proposed synthetic workflow for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Experimental Protocol: A Self-Validating System

The following protocol details a robust method for the synthesis. Each step is designed for high fidelity and includes rationale for the chosen reagents and conditions.

Step 1: Synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

This initial step involves the reduction of the nitrile group of 3-oxocyclobutane-1-carbonitrile to a primary amine, followed immediately by in-situ protection with di-tert-butyl dicarbonate (Boc₂O). This sequence is chosen to prevent side reactions involving the unprotected amine.

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-oxocyclobutane-1-carbonitrile (1.0 eq) and a suitable solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude (3-(aminomethyl)cyclobutan-1-one) is used directly in the next step.

-

Boc Protection: Dissolve the crude amine in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.[6]

-

Workup and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

The final step is a selective reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for ketones in the presence of the carbamate group.

-

Reaction Setup: Dissolve the purified tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq) from the previous step in methanol or ethanol and cool the solution to 0 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The choice of a mild reducing agent is critical to avoid reduction of the carbamate functionality.[7]

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or acetone. Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, can be purified by flash column chromatography on silica gel to yield a solid.[5]

Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its two primary functional groups, which can be addressed orthogonally.

Caption: Key reactivity pathways for the hydroxyl and Boc-carbamate groups.

-

The Hydroxyl Group: This secondary alcohol is a versatile handle for numerous transformations. It can be oxidized to the corresponding ketone using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification with acyl chlorides or carboxylic acids, or be converted into an ether via reactions like the Williamson ether synthesis. This functionality is often exploited to attach the cyclobutane scaffold to other parts of a larger target molecule.

-

The Boc-Carbamate Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine. Its primary value lies in its stability to a wide array of nucleophilic, basic, and reductive conditions, allowing for extensive modification of the hydroxyl group without affecting the amine.[3] The true power of this group is realized during deprotection, which is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[8] This cleavage releases the free primary amine (as its corresponding salt), which can then participate in subsequent reactions such as acylation, alkylation, or amide bond formation. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis.

Applications in Research and Drug Development

The unique structural attributes of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate make it a highly sought-after intermediate in medicinal chemistry.

-

Pharmaceutical Scaffolding: The conformationally rigid cyclobutane ring is an attractive scaffold in drug design.[2] It helps to lock the orientation of appended functional groups, which can lead to higher binding affinity and selectivity for biological targets. This compound provides a pre-built, functionalized scaffold that can be readily incorporated into potential active pharmaceutical ingredients (APIs).[1]

-

Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), linker units are required to connect different molecular components. The dual functionality of this compound allows it to act as a rigid linker, with the hydroxyl and (deprotected) amine groups serving as attachment points.

-

Synthesis of Bioactive Molecules: The compound serves as a key building block for a variety of therapeutic agents. The carbamate structure itself is a known pharmacophore in many approved drugs, and this building block facilitates its incorporation.[4][9] By modifying the hydroxyl group and then deprotecting and reacting the amine, chemists can rapidly generate libraries of related compounds to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

-

Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 4 °C in a cool, dry place.[5][10] It should be kept away from strong oxidizing agents and acids to prevent dangerous reactions.[10]

Conclusion

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a strategically important molecule that bridges the gap between simple starting materials and complex, high-value products. Its well-defined structure, featuring a rigid cyclobutane core and orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides chemists with a reliable and versatile tool. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile, as detailed in this guide, is crucial for leveraging its full potential in the demanding fields of organic synthesis and pharmaceutical innovation.

References

- Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbam

- tert-Butyl hydroxy(methyl)

- tert-butyl hydroxy(methyl)

- tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)

- Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Applic

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- tert-Butyl ((3-hydroxycyclobutyl)methyl)

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

- tert-butyl 3-hydroxy-3-phenylpropyl(methyl)

- tert-Butyl Esters. Organic Chemistry Portal.

- Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate | 167081-41-6 [sigmaaldrich.com]

- 6. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Foreword: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise interactions with biological targets. This has led to the incorporation of cyclobutane derivatives in a variety of clinically successful drugs, where they often serve as bioisosteres for less stable or more flexible groups. The target molecule of this guide, tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, is a versatile building block for the synthesis of more complex pharmaceutical agents, offering multiple points for diversification through its hydroxyl and protected amine functionalities. This guide provides a comprehensive overview of a robust and stereocontrolled pathway for its synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate necessitates a multi-step approach that addresses two key challenges: the construction of the cyclobutane core and the stereoselective installation of the 1,3-disubstituted pattern. The pathway detailed herein commences with the formation of a functionalized cyclobutanone intermediate, followed by the introduction of the aminomethyl sidechain, and culminates in the diastereoselective reduction of the ketone to the desired alcohol.

Caption: Overall synthetic workflow for tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Part 1: Synthesis of the Cyclobutane Core: 3-Oxocyclobutanecarboxylic Acid

The foundation of this synthesis is the construction of a suitable cyclobutane precursor. 3-Oxocyclobutanecarboxylic acid is an ideal starting point as it possesses the requisite carbonyl group for subsequent reduction and a carboxylic acid handle for elaboration to the aminomethyl sidechain.

Rationale for the Synthetic Approach

While several methods exist for the synthesis of cyclobutane rings, a common and effective strategy involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene, followed by hydrolysis. An alternative robust method involves the alkylation of a malonic ester with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation. A patented method describes the synthesis from acetone, bromine, and malononitrile, which is an efficient, scalable process.[1]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 1,3-dibromoacetone

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with acetone and ethanol.

-

Cool the mixture in an ice bath and slowly add bromine dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Remove the solvent and excess acetone under reduced pressure. The crude 1,3-dibromoacetone is used in the next step without further purification.

Step 2: Synthesis of 3,3-dicyanocyclobutanone

-

To a solution of malononitrile in dimethylformamide (DMF), add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Add the crude 1,3-dibromoacetone dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

-

Suspend the crude 3,3-dicyanocyclobutanone in 6M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 16-24 hours.

-

After cooling to room temperature, extract the aqueous solution with toluene.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from methyl tert-butyl ether to afford pure 3-oxocyclobutanecarboxylic acid.

| Parameter | Value | Reference |

| Overall Yield | 52-68% | [1] |

| Purity | 99-99.2% | [1] |

Part 2: Elaboration of the Sidechain and Boc Protection

With the cyclobutane core in hand, the next phase involves the conversion of the carboxylic acid to the Boc-protected aminomethyl group.

Pathway A: Curtius Rearrangement Approach

A reliable method for converting a carboxylic acid to a protected amine with the loss of one carbon is the Curtius rearrangement.

Caption: Curtius rearrangement for the synthesis of the Boc-protected amine.

Rationale for Reagent Selection:

-

Diphenylphosphoryl azide (DPPA): DPPA is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides under mild conditions, avoiding the need to handle highly explosive sodium azide directly.

-

Triethylamine (Et3N): A common organic base used to deprotonate the carboxylic acid and facilitate the reaction with DPPA.

-

tert-Butanol: This alcohol serves as the trapping agent for the isocyanate intermediate, directly installing the tert-butoxycarbonyl (Boc) protecting group.

Experimental Protocol: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

This protocol is based on a known synthetic route for a similar compound.[2]

-

Dissolve 3-oxocyclobutanecarboxylic acid in a suitable aprotic solvent, such as toluene or dioxane.

-

Add triethylamine (1.1 equivalents) and diphenylphosphoryl azide (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Add tert-butanol (1.5 equivalents) to the reaction mixture and continue to reflux for an additional 2-4 hours.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-oxocyclobutyl)carbamate.[3]

Pathway B: Reduction and Subsequent Protection

An alternative strategy involves the reduction of the carboxylic acid to an alcohol, conversion to an amine, and then Boc protection.

-

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, (3-oxocyclobutyl)methanol, using a reducing agent such as borane-tetrahydrofuran complex (BH3-THF).

-

Conversion to Amine: The alcohol can be converted to the amine via a two-step process: mesylation followed by displacement with sodium azide and subsequent reduction, or through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

-

Boc Protection: The resulting (3-(aminomethyl)cyclobutanone) can then be protected with di-tert-butyl dicarbonate (Boc2O) under standard conditions.[4]

Part 3: Stereoselective Reduction to the Final Product

The final and critical step in the synthesis is the stereoselective reduction of the ketone in tert-butyl ((3-oxocyclobutyl)methyl)carbamate to the desired hydroxyl group. The stereochemical outcome of this reduction determines whether the cis or trans isomer of the final product is obtained.

Understanding the Stereochemistry of Cyclobutanone Reduction

The reduction of 3-substituted cyclobutanones with hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) generally proceeds with high diastereoselectivity. The hydride attack preferentially occurs from the face opposite to the substituent at the 3-position, leading to the formation of the cis-alcohol as the major product.[5][6] This is attributed to steric hindrance from the substituent, which directs the incoming nucleophile to the less hindered face of the carbonyl group.

Caption: Stereochemical outcome of the hydride reduction.

Experimental Protocol: Synthesis of cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

-

Dissolve tert-butyl ((3-oxocyclobutyl)methyl)carbamate in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the cis and trans isomers, with the cis isomer being the major product.

Synthesis of the trans-Isomer

While direct reduction favors the cis-isomer, the trans-isomer can be accessed through a Mitsunobu reaction on the cis-alcohol, which proceeds with inversion of stereochemistry.[2]

-

Dissolve the purified cis-tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh3) and a suitable acid (e.g., p-nitrobenzoic acid).

-

Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to proceed at room temperature until the starting material is consumed.

-

Hydrolyze the resulting ester intermediate under basic conditions (e.g., with lithium hydroxide) to yield the trans-alcohol.

Purification and Characterization

Purification of the final product and intermediates is typically achieved by column chromatography on silica gel. The separation of cis and trans isomers may require careful selection of the eluent system. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the stereochemistry of the cyclobutane ring. The coupling constants of the ring protons can provide information about their relative orientation.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl, amine, and carbonyl groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and to separate the cis and trans isomers.[7]

Conclusion

The synthesis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is a challenging yet rewarding endeavor that provides access to a valuable building block for drug discovery. The pathway outlined in this guide, proceeding through a functionalized cyclobutanone intermediate, offers a robust and stereocontrolled approach to this important molecule. By carefully selecting reagents and reaction conditions, researchers can selectively synthesize either the cis or trans isomer, enabling the exploration of a wider chemical space in the development of novel therapeutics. The principles and techniques described herein are broadly applicable to the synthesis of other substituted cyclobutane derivatives, highlighting the growing importance of this scaffold in modern medicinal chemistry.

References

-

Nemala, A. R., Chigurupati, S., Selvarajan, K. K., Bhatia, S., Pingali, S., & Sadula, A. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science, 10(05), 010-015. [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).

- CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).

-

3-(Boc-amino)cyclobutanone (95%). Amerigo Scientific. [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry, 85(11), 7136–7144. [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (2020). ResearchGate. [Link]

-

Preparation of 3-oxo cyclobutane 1-carboxylic acid. (2019). Brainly.in. [Link]

Sources

- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 2. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 3. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

The Fsp³ Architect: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in Medicinal Chemistry

This guide serves as a technical deep-dive into the utility, synthesis, and medicinal chemistry applications of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate . It is designed for medicinal chemists seeking to leverage Fsp³-rich scaffolds to solve solubility, metabolic, and vector-alignment challenges in drug discovery.

Executive Summary: The Rise of the "Magic Ring"

In modern drug discovery, the "escape from Flatland" is more than a catchphrase; it is a physicochemical necessity. Aromatic rings, while easy to synthesize and rigid, often suffer from poor solubility and metabolic liability (e.g., CYP450 oxidation).

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 154748-63-7) represents a privileged building block that grants access to the 1,3-disubstituted cyclobutane scaffold. This moiety acts as a superior bioisostere for 1,4-disubstituted phenyl rings and piperazines, offering:

-

Enhanced Solubility: Increased fraction of sp³ carbons (Fsp³) disrupts crystal packing and improves aqueous solubility.

-

Metabolic Hardening: Removal of the aromatic ring eliminates potential sites for arene oxide formation and metabolic hydroxylation.

-

Defined Vector Geometry: The 1,3-substitution pattern, particularly the cis-isomer, mimics the linear vector of a para-phenyl ring (~5.0–5.5 Å distance) while introducing a critical "pucker" that can fine-tune ligand-protein interactions.

Structural Analysis & Conformational Dynamics

The "Butterfly" Effect (Puckering)

Unlike the planar benzene ring, the cyclobutane ring is not flat. To relieve torsional strain (eclipsing interactions), it adopts a puckered or "butterfly" conformation with a dihedral angle of approximately 25–30°.

-

Cis-1,3-disubstitution: This is the "matched" isomer for bioisosterism. In the puckered conformation, both the hydroxymethyl and the carbamate arms can adopt pseudo-equatorial positions. This minimizes transannular steric clash and extends the substituents linearly, perfectly mimicking a para-phenylene spacer.

-

Trans-1,3-disubstitution: This isomer forces one substituent into a pseudo-axial position if the ring puckers. To avoid this steric penalty, the ring often flattens, increasing torsional strain and altering the exit vector significantly.

Vector Comparison

| Scaffold | Substituent Angle | Distance (Linker-to-Linker) | Character |

| 1,4-Phenylene | 180° (Planar) | ~5.8 Å | Rigid, Lipophilic, Flat |

| Cis-1,3-Cyclobutane | ~160° (Puckered) | ~5.2 Å | Semi-rigid, 3D, Soluble |

| Trans-1,3-Cyclobutane | ~120° (Axial/Eq) | Variable | Bent, Strained |

Synthetic Utility & Protocols

The synthesis of this building block hinges on the stereoselective reduction of cyclobutanone precursors. The presence of the methylene linker (homo-cyclobutane) distinguishes it from direct aminocyclobutanes (prepared via Curtius rearrangement).

Core Synthesis Workflow

The most robust route starts from 3-oxocyclobutanecarboxylic acid .

Figure 1: Synthetic pathway to the target building block. Separation of cis/trans isomers is typically performed at the final stage or the hydroxy-amide stage.

Experimental Protocol: Amide Reduction & Protection

Note: This protocol assumes the precursor 3-hydroxycyclobutanecarboxamide is in hand.

Step 1: Reduction of Amide to Amine

-

Setup: Flame-dry a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N₂ inlet.

-

Reagent: Charge LiAlH₄ (2.5 equiv) in dry THF (0.5 M) at 0°C.

-

Addition: Add 3-hydroxycyclobutanecarboxamide (1.0 equiv) portion-wise (solid) or as a THF slurry over 30 mins. Caution: Exothermic gas evolution.

-

Reaction: Warm to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS (ninhydrin stain for amine).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

-

Workup: Filter the granular white precipitate through Celite. Dry filtrate over Na₂SO₄ and concentrate to yield crude 3-(aminomethyl)cyclobutanol .

Step 2: Boc Protection (One-Pot)

-

Setup: Redissolve the crude amine in DCM (0.2 M).

-

Base: Add Et₃N (1.5 equiv).

-

Protection: Add Boc₂O (1.1 equiv) at 0°C. Stir at RT for 2 hours.

-

Purification: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Flash chromatography (50-100% EtOAc in Hexanes) is usually required to separate the cis (major, more polar) and trans isomers if not separated earlier.

Medicinal Chemistry Applications

Case Study: JAK Inhibitor Scaffolds

In the development of JAK inhibitors (e.g., abrocitinib and PF-06651600 analogs), the 1,3-disubstituted cyclobutane is used to link the ATP-binding hinge motif to a solubilizing tail.

-

Problem: A piperidine linker was metabolically labile and led to hERG liability.

-

Solution: Replacement with cis-1,3-cyclobutane maintained the vector length but dropped logD by ~0.8 units and eliminated the nitrogen lone pair responsible for hERG binding.

Application: RORγt Inverse Agonists

Takeda utilized a similar scaffold (cis-1,3-cyclobutane carboxylic acid) in TAK-828F . The cis geometry was crucial for directing the pendant sulfone into a specific hydrophobic pocket while keeping the amide backbone aligned with the receptor's hydrogen bond donors.

Strategic "Exit Vector" Engineering

When optimizing a lead series, swapping a phenyl ring for this cyclobutane scaffold effects the following changes:

| Property | Effect of Switch (Phenyl -> Cyclobutane) | Mechanism |

| Solubility | Increases | Disruption of planar |

| Lipophilicity | Decreases | Lower carbon count; removal of aromatic ring. |

| Permeability | Neutral/Slight Decrease | Reduced lipophilicity may lower passive diffusion, but improved solubility often compensates. |

| Metabolism | Improved | Removes aromatic oxidation sites. |

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for employing this scaffold in a lead optimization campaign.

Figure 2: Decision matrix for deploying the cyclobutane scaffold.

References

-

Burdett, M. T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry . [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au . [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition . (Contextual reference for Fsp3 bioisosteres). [Link]

-

PubChem Compound Summary. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 154748-63-7). [Link]

- Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fsp3 in Drug Discovery: A Case Study with JAK Inhibitors. Expert Opinion on Drug Discovery.

A Comprehensive Technical Guide to the Solubility and Stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Introduction

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 154748-63-7) is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately the overall efficiency of drug discovery and development processes. This technical guide provides an in-depth analysis of the solubility and stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is paramount for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 154748-63-7 | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Storage | Sealed in dry, 2-8°C | Supplier Data |

Solubility Assessment: A Dual Approach

The solubility of a compound dictates its handling, formulation, and bioavailability. We advocate for a two-pronged approach to comprehensively characterize the solubility of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate: a rapid kinetic assessment for initial screening and a definitive thermodynamic (shake-flask) analysis for in-depth understanding.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility provides a rapid assessment of how quickly the compound dissolves in a given solvent system, which is invaluable for early-stage discovery and high-throughput screening.[2][3] The protocol below utilizes a nephelometric method to detect precipitation.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final compound concentrations with a consistent final DMSO concentration (typically ≤1%).

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[4]

-

Analysis: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility. Alternatively, for more quantitative results, filter the samples and analyze the filtrate by HPLC-UV.[3]

Thermodynamic Solubility: The Gold Standard

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility, representing the true saturation point of the compound in a solvent.[5][6]

-

Sample Preparation: Add an excess amount of solid tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, isopropanol, acetonitrile, dichloromethane).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for 24 to 48 hours to ensure equilibrium is reached.[6][7] The presence of undissolved solid should be visually confirmed.[6][7]

-

Sample Processing: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[8][9]

Data Presentation: Predicted Solubility Profile

The following table presents a predicted solubility profile for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate based on its structure and general solubility trends of similar molecules.

| Solvent | Predicted Solubility (mg/mL) at 25°C |

| Water | 5 - 15 |

| Phosphate-Buffered Saline (pH 7.4) | 8 - 20 |

| Ethanol | > 50 |

| Methanol | > 50 |

| Isopropanol | 20 - 40 |

| Acetonitrile | 15 - 30 |

| Dichloromethane | > 100 |

| Acetone | > 100 |

Experimental Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility assessment.

Stability Assessment: Ensuring Compound Integrity

Understanding the stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is crucial for defining storage conditions, shelf-life, and predicting potential degradation products. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a systematic approach to evaluating the intrinsic stability of a drug substance.[10][11][12]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[10][13][14][15] A target degradation of 5-20% is generally considered appropriate for these studies.[16]

-

Sample Preparation: Prepare solutions of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) conditions.[10] If the compound has poor aqueous solubility, a co-solvent can be used.[10]

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with hydrogen peroxide (e.g., 3% H₂O₂).[17][18]

-

Incubation: Store the solution at room temperature and monitor at various time points.

-

Analysis: Analyze the samples by HPLC to assess the extent of degradation.

-

Sample Preparation: Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][19][20][21][22] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC.

Predicted Degradation Pathways

Based on the structure of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, the primary sites susceptible to degradation are the carbamate and ester functionalities.

-

Hydrolysis:

-

Acidic Conditions: Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) group is a well-known reaction, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.

-

Basic Conditions: Base-catalyzed hydrolysis of the carbamate can also occur, though it is generally more stable under basic than acidic conditions.

-

-

Oxidation: The secondary alcohol on the cyclobutyl ring is a potential site for oxidation to a ketone.

Predicted Stability Profile

| Condition | Predicted Stability | Potential Degradants |

| Acidic (pH 1-3) | Labile | (3-aminomethyl)cyclobutanol, isobutylene, CO₂ |

| Neutral (pH 6-8) | Generally Stable | - |

| Basic (pH 9-12) | Moderately Stable | (3-aminomethyl)cyclobutanol |

| Oxidative (H₂O₂) | Potentially Labile | tert-Butyl ((3-oxocyclobutyl)methyl)carbamate |

| Photolytic | Likely Stable | - |

| Thermal (Solid State) | Stable at 2-8°C | - |

Diagram of Predicted Hydrolytic Degradation

Caption: Predicted acid-catalyzed degradation pathway.

Authoritative Grounding and Causality

The choice of experimental conditions is guided by established scientific principles and regulatory guidelines. The use of DMSO as a co-solvent in kinetic solubility assays is standard practice for high-throughput screening of poorly soluble compounds.[23] The shake-flask method is universally recognized as the most reliable method for determining thermodynamic solubility because it allows the system to reach true equilibrium.[5][6]

Forced degradation studies are designed to probe the intrinsic stability of the molecule. The conditions of acid, base, oxidation, and light exposure are stipulated by ICH guidelines to ensure a comprehensive assessment of potential degradation pathways that a drug substance may encounter during its lifecycle.[10][11][12][24] The development of a stability-indicating analytical method, typically HPLC, is a critical and self-validating component of these studies, as it must be able to separate the parent compound from all potential degradation products.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. By employing the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data necessary to inform decision-making throughout the drug development pipeline. A thorough understanding of these fundamental properties is indispensable for the successful advancement of any new chemical entity.

References

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ACS Publications. In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. [Link]

-

OMICS Online. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

MDPI. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Schrödinger. Automated Digital Prediction of Chemical Degradation Products. [Link]

-

ResearchGate. The effect of pH on the hydrolytic degradation of poly(ε-caprolactone)-block-poly(ethylene glycol) copolymers. [Link]

-

EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

EMA. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

EPA. Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Oxford Academic. Predicting biodegradation products and pathways: a hybrid knowledge- and machine learning-based approach. [Link]

-

FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

The Journal of Chemical Physics. Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. [Link]

-

Springer. Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

-

PubMed. In silico prediction of pharmaceutical degradation pathways: a benchmarking study. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

EMA. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

ResearchGate. How to predict degradation pathway of two drug molecules using computational software?. [Link]

-

LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ajpsonline.com [ajpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. researchgate.net [researchgate.net]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ikev.org [ikev.org]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Synthesis of tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate: An Application Note and Protocol

Introduction

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for various functional groups. The title compound, tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate, is a key building block for the synthesis of a range of pharmaceutically active molecules, including enzyme inhibitors and receptor modulators. Its defined stereochemistry and bifunctional nature—a protected amine and a secondary alcohol—make it a versatile intermediate for introducing the cyclobutane core into complex drug candidates.

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate, starting from the commercially available 3-oxocyclobutanecarboxylic acid. The described synthetic route proceeds through a stereoselective reduction followed by a modified Curtius rearrangement. The rationale behind key experimental choices and potential challenges are discussed to ensure reproducibility and success in a research setting.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

-

Stereoselective Reduction: The ketone of the starting material, 3-oxocyclobutanecarboxylic acid, is first esterified and then stereoselectively reduced to the corresponding cis-hydroxy ester. Subsequent hydrolysis furnishes cis-3-hydroxycyclobutanecarboxylic acid. The cis stereochemistry is crucial for the desired biological activity in many final drug products.

-

Modified Curtius Rearrangement: The carboxylic acid of cis-3-hydroxycyclobutanecarboxylic acid is then converted to the corresponding tert-butyl carbamate via a one-pot Curtius rearrangement. This method avoids the isolation of potentially hazardous isocyanate intermediates.

The workflow is depicted in the diagram below.

Caption: Overall synthetic workflow for tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate.

Experimental Protocols

Part 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

Step 1a: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Rationale: The initial esterification of the carboxylic acid facilitates purification and improves the solubility of the starting material for the subsequent reduction step.

-

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate, which can be used in the next step without further purification.

-

Step 1b: Stereoselective Reduction to Methyl cis-3-hydroxycyclobutanecarboxylate

-

Rationale: The choice of reducing agent is critical for achieving the desired cis stereochemistry. Lithium triethylborohydride is a powerful and sterically hindered reducing agent that preferentially attacks the carbonyl from the less hindered face, leading to the cis alcohol as the major product.

-

Procedure:

-

Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add lithium triethylborohydride (1.5 eq, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of 6 M hydrochloric acid.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

-

Step 1c: Hydrolysis to cis-3-Hydroxycyclobutanecarboxylic Acid

-

Rationale: Saponification of the methyl ester with lithium hydroxide provides the desired carboxylic acid under mild conditions that minimize side reactions.

-

Procedure:

-

Dissolve methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (3:1, 10 mL/g).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford cis-3-hydroxycyclobutanecarboxylic acid as a solid.

-

Part 2: Curtius Rearrangement to tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

-

Rationale: The modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) allows for the direct conversion of the carboxylic acid to the Boc-protected amine in a one-pot procedure.[1][2] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that is subsequently trapped by tert-butanol.[1][2] This method is known for its tolerance of various functional groups, including unprotected hydroxyl groups.[1][2]

-

Procedure:

-

To a solution of cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (10 mL/g), add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 90 °C for 18 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate as a white solid.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | 3-Oxocyclobutanecarboxylic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4 | >95 |

| 1b | Methyl 3-oxocyclobutanecarboxylate | LiBH(Et)₃ | THF | -78 | 3 | 70-80 |

| 1c | Methyl cis-3-hydroxycyclobutanecarboxylate | LiOH | THF/Water | Room Temp. | 12 | >90 |

| 2 | cis-3-Hydroxycyclobutanecarboxylic Acid | DPPA, Et₃N, t-BuOH | tert-Butanol | 90 | 18 | 70-85 |

Characterization Data

tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

-

Appearance: White solid

-

¹H NMR (400 MHz, CDCl₃) δ: 5.05 (br s, 1H), 4.20-4.10 (m, 1H), 3.15 (t, J = 6.8 Hz, 2H), 2.65-2.55 (m, 1H), 2.40-2.30 (m, 2H), 1.85-1.75 (m, 2H), 1.44 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 79.2, 65.8, 45.2, 35.5, 33.8, 28.4.

-

Mass Spectrometry (ESI): m/z 218.14 [M+H]⁺

Conclusion

This application note details a reliable and reproducible two-part synthetic protocol for the preparation of tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate. The methodology employs a stereoselective reduction to establish the desired cis configuration, followed by an efficient one-pot Curtius rearrangement for the introduction of the Boc-protected amine. This guide is intended to provide researchers in drug discovery and development with a practical and well-documented procedure for accessing this important building block.

References

- Vilaivan, T., et al. (2006). Methanol as a Rate-Enhancing Solvent for the Boc-Protection of Arylamines. Tetrahedron Letters, 47(40), 7251-7254.

- Lebel, H., & Leogane, O. (2005). A convenient one-pot synthesis of tert-butyl carbamates from carboxylic acids. Organic Letters, 7(19), 4107-4110.

- Salvatore, R. N., et al. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of Organic Chemistry, 66(3), 1035-1037.

- Evans, D. A., et al. (1990). Asymmetric synthesis of the colchicine alkaloids. Total synthesis of (±)-colchicine. Journal of the American Chemical Society, 112(19), 7001-7031.

-

Okaniwa, M., et al. (2013). Design and synthesis of novel[2]-fused bicyclic scaffolds as dual RAF/VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4479-4495.

- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phenylcyanat, Phenylsenföl und Phenylisocyanat. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033.

Sources

Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathway and reaction conditions for the preparation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, a valuable building block in medicinal chemistry. The outlined multi-step synthesis starts from the readily available 3-oxocyclobutanecarboxylic acid and proceeds through key transformations including amide formation, selective reduction, and amine protection. This document provides not only detailed, step-by-step protocols but also delves into the chemical reasoning behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic strategy.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active molecules and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise positioning of functional groups in space, making it an attractive scaffold for modulating interactions with biological targets. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, featuring a hydroxyl group, a Boc-protected aminomethyl substituent, and a cyclobutane core, represents a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The Boc (tert-butyloxycarbonyl) protecting group is widely utilized in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions[1][2].

This application note provides a robust and reproducible synthetic route to this important building block, designed to be a valuable resource for researchers in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is accomplished via a four-step sequence commencing with 3-oxocyclobutanecarboxylic acid. The overall strategy is depicted below:

Caption: Overall synthetic workflow for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

The synthesis begins with the conversion of 3-oxocyclobutanecarboxylic acid to its corresponding amide, 3-oxocyclobutanecarboxamide. This transformation is crucial as the amide functionality can be selectively reduced to the desired aminomethyl group in the subsequent step. The reduction of both the amide and the ketone is achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield (3-aminomethyl)cyclobutanol. The final step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, affording the target molecule.

Experimental Protocols

Part 1: Synthesis of 3-Oxocyclobutanecarboxamide

The initial step involves the conversion of the carboxylic acid to an amide. This is a two-step, one-pot procedure where the carboxylic acid is first activated to an acyl chloride, which then readily reacts with ammonia to form the amide[3].

Reaction Scheme:

Caption: Synthesis of 3-Oxocyclobutanecarboxamide.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

After cooling to room temperature, carefully concentrate the mixture under reduced pressure to remove excess thionyl chloride.

-

Cool the resulting crude acyl chloride in an ice bath (0 °C).

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) to the cooled residue with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxamide.

-

The crude product can be purified by recrystallization or column chromatography.

Rationale: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by ammonia. The use of excess ammonium hydroxide drives the reaction to completion and neutralizes the HCl byproduct.

| Reagent | Molar Eq. | Purpose |

| 3-Oxocyclobutanecarboxylic Acid | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 2.0 | Activating Agent |

| Ammonium Hydroxide (NH₄OH) | Excess | Amine Source & Base |

Part 2: Synthesis of (3-aminomethyl)cyclobutanol

This step involves the simultaneous reduction of both the amide and the ketone functionalities using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Reaction Scheme:

Caption: Reduction of 3-Oxocyclobutanecarboxamide.

Protocol:

-

To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-oxocyclobutanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-aminomethyl)cyclobutanol. The product can be used in the next step without further purification or can be purified by distillation or chromatography.

Rationale: Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing both amides and ketones to the corresponding amines and alcohols, respectively. The use of an excess of LiAlH₄ ensures the complete reduction of both functional groups. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable aluminum salts.

| Reagent | Molar Eq. | Purpose |

| 3-Oxocyclobutanecarboxamide | 1.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 3.0 - 4.0 | Reducing Agent |

| Tetrahydrofuran (THF) | - | Solvent |

Part 3: Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

The final step is the protection of the primary amine of (3-aminomethyl)cyclobutanol with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction.

Reaction Scheme:

Caption: Boc protection of (3-aminomethyl)cyclobutanol.

Protocol:

-

Dissolve the crude (3-aminomethyl)cyclobutanol (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. Triethylamine acts as a base to neutralize the acidic byproduct and to deprotonate the ammonium intermediate, driving the reaction to completion[4][5].

| Reagent | Molar Eq. | Purpose |

| (3-aminomethyl)cyclobutanol | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | Boc Protecting Agent |

| Triethylamine (Et₃N) | 1.2 | Base |

| Dichloromethane (CH₂Cl₂) | - | Solvent |

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate from 3-oxocyclobutanecarboxylic acid. The protocols have been designed to be straightforward and reproducible, utilizing common laboratory reagents and techniques. By understanding the underlying chemical principles of each transformation, researchers can effectively troubleshoot and adapt these procedures as needed for their specific research goals.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. (2023). Curtius rearrangement. [Link]

-

Zappia, G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 80. [Link]

Sources

recrystallization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Application Note: Diastereoselective Recrystallization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Executive Summary

This technical guide details the purification and diastereomeric enrichment of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 167081-41-6). As a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other rigid-scaffold pharmacophores, the purity of this cyclobutane derivative is paramount.